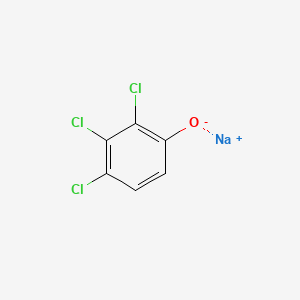

Sodium 2,3,4-trichlorophenolate

説明

Sodium 2,3,4-trichlorophenolate (CAS 1320-79-2) is the sodium salt of 2,3,4-trichlorophenol. Its molecular formula is C₆H₂Cl₃NaO, with a molecular weight of 219.428 g/mol . The compound is characterized by chlorine substituents at the 2-, 3-, and 4-positions of the phenolic ring, influencing its solubility, reactivity, and environmental behavior. Key physical properties include a boiling point of 260.3°C and a vapor pressure of 0.00763 mmHg at 25°C, indicating moderate volatility .

Structure

3D Structure of Parent

特性

CAS番号 |

93982-30-0 |

|---|---|

分子式 |

C6H2Cl3NaO |

分子量 |

219.4 g/mol |

IUPAC名 |

sodium;2,3,4-trichlorophenolate |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1 |

InChIキー |

YFPNAQYEHBHHHI-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Sodium 2,3,4-trichlorophenolate is typically synthesized by reacting 2,3,4-trichlorophenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group of 2,3,4-trichlorophenol is deprotonated by sodium hydroxide, forming the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with stirring mechanisms to ensure uniform mixing. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then purified through crystallization and filtration processes.

化学反応の分析

反応の種類: 2,3,4-トリクロロフェノールナトリウムは、以下を含むさまざまな化学反応を起こします。

置換反応: この化合物は、求核置換反応に参加でき、塩素原子が他の求核剤と置き換わります。

酸化反応: より高度な塩素化フェノールまたは他の酸化誘導体を形成するために酸化される可能性があります。

還元反応: この化合物は、より少ない塩素化フェノールを形成するために還元される可能性があります。

一般的な試薬と条件:

置換: 一般的な試薬には、水酸化物イオン、アミン、チオールなどの求核剤が含まれます。反応は、通常、穏やかな温度から中程度の温度で、極性溶媒中で行われます。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤が、酸性または塩基性条件下で使用されます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が、無水条件下で使用されます。

主な生成物:

置換: 生成物には、使用される求核剤に応じて、さまざまな置換フェノールが含まれます。

酸化: 生成物には、より高度な塩素化フェノールまたはキノンが含まれます。

還元: 生成物には、より少ない塩素化フェノールまたは完全に脱塩素化されたフェノールが含まれます。

科学的研究の応用

2,3,4-トリクロロフェノールナトリウムは、科学研究でいくつかの応用があります。

化学: これは、さまざまな塩素化芳香族化合物の調製のための有機合成における試薬として使用されます。

生物学: この化合物は、抗菌特性とその消毒剤としての潜在的な使用について研究されています。

医学: その抗真菌剤および抗菌剤としての潜在的な可能性を探求するための研究が進んでいます。

産業: 殺虫剤、除草剤、およびその他の農薬の生産に使用されます。

作用機序

2,3,4-トリクロロフェノールナトリウムの作用機序は、細胞成分との相互作用に関与し、細胞プロセスの破壊につながります。この化合物は、活性部位に結合するか、酵素のコンフォメーションを変更することによって、酵素活性を阻害することができます。細胞膜を破壊することもでき、細胞溶解と死につながります。関与する正確な分子標的と経路はまだ調査中です。

類似の化合物:

2,4,5-トリクロロフェノールナトリウム: 構造は似ていますが、塩素原子の位置が異なるため、反応性と用途が異なります。

2,4,6-トリクロロフェノールナトリウム: 別々の特性と用途を持つ別の異性体です。

独自性: 2,3,4-トリクロロフェノールナトリウムは、その特定の塩素置換パターンにより、化学反応性と生物活性に影響を与えるため、ユニークです。これにより、他の異性体がそれほど効果的ではない特定の用途に適しています。

類似化合物との比較

Sodium 2,4,5-Trichlorophenolate (CAS 136-32-3)

Structural Features : Chlorine substituents at the 2-, 4-, and 5-positions.

Molecular Formula : C₆H₂Cl₃NaO (identical to 2,3,4-isomer) .

Applications :

Toxicity and Risks :

- Production involves a hazardous side reaction forming 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent carcinogen, due to condensation of two sodium 2,4,5-trichlorophenolate molecules at elevated temperatures .

- Documented occupational health issues, including chloracne and systemic toxicity in workers exposed to TCDD-contaminated facilities .

Regulatory Status :

Sodium 2,4,6-Trichlorophenolate

Structural Features : Chlorine substituents at the 2-, 4-, and 6-positions.

Molecular Formula : C₆H₂Cl₃NaO .

Applications :

Environmental Behavior :

- The parent acid (2,4,6-trichlorophenol) has a pKa of 6.0–7.0, making it less acidic than 2,3,4-trichlorophenol (pKa 6.50) .

- Higher water solubility of the sodium salt enhances environmental mobility compared to non-ionic forms .

Toxicity :

Sodium 2,3,6-Trichlorophenylacetate (CAS 2439-00-1)

Structural Features : Acetate derivative with chlorine substituents at 2-, 3-, and 6-positions.

Applications :

Key Differences :

Structural and Functional Implications

- Chlorine Position Influence: 2,4,5-Isomer: The 2,4,5-configuration facilitates dioxin formation during synthesis, whereas 2,3,4- and 2,4,6-isomers lack the steric arrangement necessary for TCDD production . Solubility and Bioavailability: Sodium salts of trichlorophenols exhibit higher water solubility than their parent acids, increasing bioavailability and environmental persistence .

- Environmental Fate: Sodium 2,4,5-trichlorophenolate’s association with TCDD has led to its phased discontinuation under the Stockholm Convention . Sodium 2,3,4-trichlorophenolate’s environmental impact remains understudied, though its pKa (6.50) suggests moderate ionization in natural waters, influencing adsorption and degradation .

生物活性

Sodium 2,3,4-trichlorophenolate is a sodium salt derived from 2,3,4-trichlorophenol, characterized by three chlorine substituents on the aromatic ring. This compound exhibits significant biological activity, primarily as a bactericide and fungicide, making it valuable in agricultural and industrial applications. Its structure closely resembles that of natural phenolic compounds, which enhances its interaction with biological systems.

The molecular formula for this compound is . The presence of chlorine atoms modifies its chemical reactivity and biological interactions. The mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis and death. This disruption is thought to induce oxidative stress within cells, affecting cellular respiration and other metabolic processes.

Biological Activity Overview

This compound has been studied for its various biological activities:

- Antimicrobial Activity : It shows effectiveness against a range of bacteria and fungi. The compound's chlorinated structure allows for enhanced interaction with microbial membranes, leading to increased permeability and cell death.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in lymphocytes at certain concentrations. For instance, studies have shown that concentrations between 125-600 ppm significantly affect lymphocyte viability and morphology .

- Oxidative Stress Induction : The compound can induce oxidative stress in various cell types, which may lead to apoptosis or necrosis depending on the exposure duration and concentration.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sodium 2,4-dichlorophenolate | Two chlorine atoms on the phenolic ring | Less toxic than this compound |

| Sodium 2,4,5-trichlorophenolate | Three chlorine atoms; different substitution | Known for its use in herbicides like Agent Orange |

| Sodium 2,6-dichlorophenolate | Two chlorine atoms; different positions | Exhibits lower herbicidal activity compared to others |

This compound is distinct due to its specific chlorination pattern which enhances its bactericidal and fungicidal properties compared to other chlorinated phenolic compounds.

Case Studies

- Antifungal Studies : In laboratory settings, this compound has been tested against various fungal strains. Results indicated a significant reduction in fungal growth at concentrations as low as 100 ppm.

- Bactericidal Effects : A study conducted on the effects of this compound on Escherichia coli showed a decrease in bacterial viability with increasing concentrations. The minimum inhibitory concentration (MIC) was determined to be around 50 ppm.

- Toxicological Assessments : Research into the cytotoxic effects on human lymphocytes revealed that exposure to this compound led to increased cell granularity and size at higher concentrations (600 ppm), indicating potential alterations in immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。